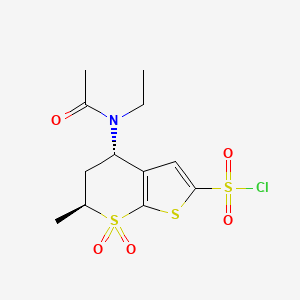3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide
CAS No.: 403848-30-6
Cat. No.: VC20425884
Molecular Formula: C12H16ClNO5S3
Molecular Weight: 385.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 403848-30-6 |
|---|---|
| Molecular Formula | C12H16ClNO5S3 |
| Molecular Weight | 385.9 g/mol |
| IUPAC Name | (4S,6S)-4-[acetyl(ethyl)amino]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride |
| Standard InChI | InChI=1S/C12H16ClNO5S3/c1-4-14(8(3)15)10-5-7(2)21(16,17)12-9(10)6-11(20-12)22(13,18)19/h6-7,10H,4-5H2,1-3H3/t7-,10-/m0/s1 |
| Standard InChI Key | UQKNTDOUGNFSHG-XVKPBYJWSA-N |
| Isomeric SMILES | CCN([C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
| Canonical SMILES | CCN(C1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide is (4S,6S)-4-[acetyl(ethyl)amino]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride . Its molecular formula, C₁₂H₁₆ClNO₅S₃, reflects a molecular weight of 385.91 g/mol . The structure integrates a thienothiopyran scaffold modified with sulfonyl, acetyl, and ethylamino groups, which are pivotal for its reactivity and biological interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₆ClNO₅S₃ |
| Molecular Weight | 385.91 g/mol |
| Canonical SMILES | CCN(C1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
| InChI Key | UQKNTDOUGNFSHG-XVKPBYJWSA-N |
Stereochemical Configuration
The compound exhibits two chiral centers at the 4S and 6S positions, which are conserved from its parent molecule, dorzolamide . This stereospecificity is crucial for maintaining affinity toward carbonic anhydrase isoforms, as demonstrated in preclinical studies of related analogs .
Synthesis and Industrial Applications
Synthetic Pathways
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide is synthesized via multistep organic reactions starting from (4R,6S)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide . Key steps include:
-
Sulfonation: Introduction of sulfonyl chloride groups at the 2-position of the thienothiopyran core.
-
Acetylation: N-acetylation of the ethylamino side chain to enhance metabolic stability .
-
Purification: Chromatographic techniques ensure enantiomeric purity, critical for consistent biological activity .
Role in Drug Development
Pharmacological and Toxicological Profile
Mechanism of Action
| Compound | Systemic Absorption Risk | Common Adverse Effects |
|---|---|---|
| Dorzolamide | Moderate | Acidosis, anemia, ocular irritation |
| 3-Desaminosulfonyl Deriv. | Low (theoretical) | Data limited; handle as hazardous |
Future Directions and Research Gaps
Targeted Drug Delivery
Advances in nanoparticle encapsulation could mitigate systemic absorption risks, enabling safer topical application . Preliminary studies on dorzolamide-loaded liposomes show promise in sustaining intraocular pressure reduction without plasma leakage .
Synthetic Biology Approaches
Enzymatic synthesis using engineered carbonic anhydrases may improve yield and stereochemical control, reducing reliance on traditional organic synthesis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume